molecular formula C19H20ClN3O B2582029 N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide CAS No. 692747-05-0

N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide

Cat. No. B2582029
CAS RN: 692747-05-0
M. Wt: 341.84
InChI Key: LCWNXHLYUNJFIP-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a key component in many biologically active molecules and pharmaceutical drugs . Benzimidazole and its derivatives have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or other similar compounds . This process results in the formation of the imidazole ring .


Molecular Structure Analysis

The benzimidazole moiety consists of a five-membered imidazole ring fused to a six-membered benzene ring . This structure is similar to the structure of purines, which are key components of DNA and RNA .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, depending on the functional groups attached to the benzimidazole ring . For example, they can participate in reactions with various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. For example, benzimidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Novel derivatives, including those structurally similar to N-({1-[(4-chlorophenyl)methyl]benzimidazol-2-yl}ethyl)propanamide, have been synthesized and investigated for their antimicrobial activity. Certain derivatives displayed significant antibacterial and anticandidal effects, suggesting potential utility in combating microbial infections. Additionally, these compounds were evaluated for cytotoxic activity against human leukemia cells, indicating their potential in cancer research. The specific structural modifications of these derivatives were crucial in defining their biological activities, showcasing the importance of chemical structure in designing effective antimicrobial and anticancer agents (Dawbaa et al., 2021).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely, depending on their specific chemical structure and the target of their action . For example, some benzimidazole derivatives are used as antiviral drugs, while others have anti-inflammatory or anticancer effects .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely, depending on their specific structure and the way they are used. Some benzimidazole derivatives are used as pharmaceutical drugs and have been thoroughly tested for safety .

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future research may lead to the development of new drugs based on the benzimidazole structure .

properties

IUPAC Name

N-[1-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-3-18(24)21-13(2)19-22-16-6-4-5-7-17(16)23(19)12-14-8-10-15(20)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWNXHLYUNJFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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